molecular formula C8H19Cl2N3O B1358447 2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride CAS No. 288379-50-0

2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride

Cat. No.: B1358447
CAS No.: 288379-50-0
M. Wt: 244.16 g/mol
InChI Key: VQTRIBPJPZYNOJ-UHFFFAOYSA-N
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Description

2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride (CAS 288379-50-0) is a chemical compound with the molecular formula C₈H₁₉Cl₂N₃O and a molecular weight of 244.16 g/mol . This reagent serves as a valuable synthetic intermediate and building block in pharmaceutical research for the development of novel bioactive molecules . Its structure, featuring a piperazine ring, makes it a particularly useful scaffold in medicinal chemistry, especially in the exploration of compounds that target the central nervous system . Research into this compound and its analogues is primarily focused on areas such as the treatment of neurological disorders, including anxiety and depression, as well as the development of new antimicrobial agents to combat resistant strains . The piperazine moiety is a common pharmacophore in drugs and research compounds that modulate neurotransmitter systems . The dihydrochloride salt form enhances the compound's stability and solubility, which is critical for optimizing its performance in preclinical assays and improving bioavailability in early-stage drug development studies . Researchers are advised to store this product in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability . This product is labeled with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Handling should be performed with appropriate precautions, and refer to the Safety Data Sheet for detailed hazard information . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-2-piperazin-1-ylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.2ClH/c1-8(2,7(9)12)11-5-3-10-4-6-11;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTRIBPJPZYNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)N1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride involves the reaction of 2-methyl-2-(piperazin-1-yl)propanamide with hydrochloric acid to form the dihydrochloride salt . The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride serves as a building block for synthesizing more complex chemical compounds. Its structure allows for diverse reactions that can lead to the development of novel materials and pharmaceuticals.

Biology

The compound has been studied for its potential biological activities , which include:

  • Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics.
  • Neuroprotective Effects : Similar piperazine derivatives have shown neuroprotective properties against oxidative stress, suggesting that this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease through acetylcholinesterase inhibition .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential in treating various diseases, particularly infections and cancer. Its ability to modulate biological processes through receptor interaction makes it a valuable candidate for drug development .

Industry

The compound finds applications in the pharmaceutical industry , where it is utilized in the development of new drugs and therapeutic agents. Its unique properties allow for the formulation of innovative solutions in healthcare.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Activity Study : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a new antibiotic agent.
  • Neuroprotective Effects Research : In vitro experiments showed that the compound could reduce neuronal damage caused by oxidative stress, indicating its promise in neurodegenerative disease treatment.
  • Pharmacological Evaluation : Clinical trials have begun to assess the safety and efficacy of this compound in treating specific cancers, with preliminary results showing positive outcomes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride
  • CAS No.: 288379-50-0
  • Molecular Formula : C₈H₁₉Cl₂N₃O
  • Molecular Weight : 244.16 g/mol .

Applications: This compound is primarily used as a research chemical in medicinal chemistry, serving as a building block for synthesizing selective PI3Kδ inhibitors and other heterocyclic derivatives (e.g., pyrazolo[1,5-a]pyrimidines) .

Key Properties :

  • Purity : >98% (HPLC) .
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month in solution form .
  • Solubility : Soluble in polar solvents (e.g., DMSO, water); heating to 37°C and sonication enhance dissolution .

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between this compound and analogous piperazine derivatives.

Structural and Functional Group Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications Key Properties
This compound 288379-50-0 C₈H₁₉Cl₂N₃O 244.16 Amide, piperazine Medicinal chemistry building block High purity (>98%), stability at -80°C
Methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride 1803582-83-3 C₉H₂₀Cl₂N₂O₂ 247.18 Ester, piperazine Intermediate in organic synthesis Ester group may confer higher hydrolytic instability compared to amides
2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride 2059993-02-9 C₈H₁₈Cl₂N₂O₂ 245.15 Carboxylic acid, piperazine Pharmaceutical intermediate Acidic functional group may alter solubility and reactivity
2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride 873066-14-9 C₈H₂₀Cl₂N₂O 231.16 Alcohol, piperazine Unknown (research use) Hydroxyl group enhances hydrogen bonding potential; moderate hazards (H302, H315)
Levocetirizine dihydrochloride 130018-87-0 C₂₁H₂₅Cl₃N₂O₃ 461.81 Carboxylic acid, piperazine Antihistamine drug Approved pharmaceutical with well-documented pharmacokinetics

Commercial Availability and Handling

  • The target compound is widely available through suppliers like GLPBIO and ECHEMI, with bulk quantities tailored to research needs .
  • Levocetirizine dihydrochloride, as a pharmaceutical ingredient, follows strict regulatory guidelines for manufacturing and quality control .

Biological Activity

2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound this compound is characterized by its piperazine moiety, which is known for enhancing the pharmacological properties of drugs. The presence of the piperazine ring often correlates with improved solubility and bioavailability.

Antimicrobial Activity

Recent studies have indicated that compounds containing piperazine derivatives exhibit significant antimicrobial properties. For instance, a related compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The mechanism involved disruption of bacterial cell integrity and inhibition of DNA gyrase activity, suggesting that similar mechanisms may be applicable to this compound .

Cytotoxicity and Anticancer Activity

The cytotoxic potential of piperazine derivatives has been explored in various cancer cell lines. Studies have shown that certain piperazine-based compounds can induce apoptosis in cancer cells through mechanisms such as the inhibition of key signaling pathways involved in cell survival and proliferation. For example, derivatives with similar structural features have shown IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer activity .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundTarget Organism/Cell LineObserved EffectReference
AntimicrobialPNTS. aureus, MRSABactericidal
CytotoxicityVariousMCF-7, U-937Induction of apoptosis
Kinase InhibitionBenzimidazole DerivativesPI3Kα, PI3KδSelective inhibition

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of PNT, it was found that the minimum inhibitory concentrations (MICs) against S. epidermidis and S. aureus were 1.25 μg/mL and 5.0 μg/mL respectively. This suggests a potent bactericidal effect that could be leveraged in developing new antimicrobial therapies .

Case Study 2: Anticancer Potential

Another study explored the cytotoxic effects of piperazine derivatives on human leukemia cell lines. The compounds exhibited significant cytotoxicity with IC50 values ranging from 0.12 to 2.78 µM against various cancer types, indicating their potential as therapeutic agents in oncology .

Q & A

Q. What are the standard synthetic routes for 2-methyl-2-(piperazin-1-yl)propanamide dihydrochloride, and how is its purity validated?

The compound is typically synthesized via amidation reactions. For example, coupling this compound with a carboxylic acid derivative using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling agent and TEA (triethylamine) as a base in dichloromethane (DCM) solvent . Purity is validated using high-performance liquid chromatography (HPLC; ≥97% purity) and structural confirmation via 1^1H NMR and 13^13C NMR spectroscopy. Flash chromatography (0–20% MeOH in ethyl acetate) is commonly employed for purification .

Q. What safety precautions are critical when handling this compound in laboratory settings?

While specific toxicological data are limited, general precautions include:

  • Avoiding inhalation or skin contact (use fume hoods and nitrile gloves).
  • Storing in airtight containers to prevent degradation.
  • Disposing of waste via approved chemical protocols. Refer to GHS/CLP guidelines (e.g., P261: avoid breathing dust) for hazard mitigation .

Q. How is the solubility and stability of this compound characterized?

The dihydrochloride salt enhances solubility in polar solvents (e.g., water, methanol). Stability tests under ambient conditions (25°C, inert atmosphere) and accelerated degradation studies (e.g., 40°C/75% relative humidity) are recommended. Monitor for decomposition via HPLC and mass spectrometry .

Advanced Research Questions

Q. How can reaction yields be optimized in coupling reactions involving this compound?

Key parameters include:

  • Stoichiometry : A slight excess (1.05–1.1 equivalents) of the dihydrochloride salt ensures complete reaction .
  • Solvent choice : DCM or DMF improves reagent solubility and reaction kinetics.
  • Catalyst : HATU outperforms other coupling agents in amidation efficiency .
  • Temperature : Room temperature to 40°C balances reaction rate and byproduct formation.

Q. What analytical strategies resolve contradictions in spectroscopic data during structural elucidation?

  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C13_{13}H20_{20}N2_2O2_2S) and detect isotopic patterns .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in 1^1H NMR spectra, particularly for piperazine and propanamide moieties .
  • X-ray crystallography : Definitive structural assignment if single crystals are obtainable .

Q. How does the hygroscopic nature of this compound impact experimental reproducibility?

The dihydrochloride form is hygroscopic, requiring strict moisture control:

  • Use anhydrous solvents and inert gas (N2_2/Ar) during synthesis.
  • Store under desiccation (silica gel or molecular sieves).
  • Pre-dry the compound in vacuo before reactions to avoid side reactions (e.g., hydrolysis) .

Q. What methodologies assess its potential as a building block for PI3Kδ inhibitors or other pharmacologically active compounds?

  • Structure-activity relationship (SAR) studies : Modify the piperazine or propanamide groups and evaluate inhibitory activity against PI3Kδ isoforms.
  • In vitro assays : Measure IC50_{50} values using kinase activity assays.
  • Molecular docking : Predict binding interactions with PI3Kδ active sites (e.g., using AutoDock Vina) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Amidation Reactions

ParameterOptimal ConditionReference
Coupling agentHATU (1.1 eq)
SolventDichloromethane (DCM)
Temperature25–40°C
PurificationFlash chromatography

Q. Table 2. Analytical Techniques for Purity and Structure Validation

TechniqueApplicationReference
HPLCPurity assessment (≥97%)
1^1H/13^13C NMRStructural confirmation
HRMSMolecular formula verification

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride
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2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride

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